2,3,4-Trichloroanisole
Overview
Description
Synthesis Analysis
The synthesis and analysis of TCA and related chloroanisoles involve various methods aimed at detection and quantification due to their low sensory thresholds and relevance in environmental and food quality assessments. Techniques such as dispersive liquid-liquid microextraction followed by gas chromatography (GC) have been optimized for the determination of TCA and its precursors in water samples, showcasing the method's efficiency and sensitivity (Xiuzhi Bai et al., 2016).
Molecular Structure Analysis
The molecular structure of TCA has been studied through various spectroscopic techniques to understand its interaction with other substances and its role in causing off-flavors. Investigations into related compounds using electron transmission spectroscopy and density functional theory calculations have provided insights into the dissociative electron attachment processes, which could be relevant for rapid detection methods in the wine and pharmaceutical industries (N. L. Asfandiarov et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving TCA, particularly its formation from precursors like trichlorophenol, have been studied to understand its production mechanisms. Investigations into the microbial O-methylation of trichlorophenol in lake water reveal the conversion to TCA, highlighting the roles of specific enzymes and environmental factors in this process (Kejia Zhang et al., 2016).
Physical Properties Analysis
The analysis of TCA's physical properties, such as its volatility and solubility, is crucial for developing effective detection and extraction methods. Techniques like supercritical fluid extraction and microextraction in packed syringe (MEPS) have been applied to isolate TCA from complex matrices like cork stoppers and wine, allowing for sensitive detection through gas chromatography-mass spectrometry (GC-MS) (M. Taylor et al., 2000).
Chemical Properties Analysis
The chemical behavior of TCA, including its reactivity and interactions with other substances, is a key area of research for mitigating its impact on product quality. Studies on the oxidation of TCA by advanced oxidation processes reveal the kinetics, products, and pathways involved, offering potential strategies for its removal from contaminated water and food products (Congwei Luo et al., 2016).
Scientific Research Applications
Analyzing Off-Flavor Compounds in Water : It is used for analyzing off-flavor compounds in water samples and elucidating unknown odorous compounds. This application is significant in understanding and improving water quality (Benanou et al., 2003).
Industry Applications in Wine, Pharmaceuticals, and Food : The rapid detection of compounds like 2,4,6-trichloroanisole is useful in wine, pharmaceutical, and food industries. This helps in maintaining quality and safety standards in these sectors (Asfandiarov et al., 2017).
Influence on Perceived Quality of Odorous Compounds : 2,4,6-Trichloroanisole can mask a range of aromatic notes, thus influencing the perceived quality of mixtures of odorous compounds. This is particularly relevant in sensory analysis and product development (Tempère et al., 2017).
Removal from Tap Water : The compound's transformation efficiency in the presence of persulfate activated by iron is studied for removing this odorous compound from tap water, highlighting its importance in water treatment processes (Zhang et al., 2018).
Detection and Analysis in Wine : A method for determining 2,4,6-trichloroanisole in wine using microextraction and gas chromatography-mass spectrometry aids in detecting and analyzing these compounds in small volume samples, crucial for quality control in the wine industry (Jönsson et al., 2008).
Optimization of Water Chlorination : A kinetic model can optimize water chlorination and minimize earthy and musty odors caused by chloroanisoles like 2,4,6-trichloroanisole during water chlorination (Zhang et al., 2016).
Detection in Cork Planks : The use of cyclic voltammetry to detect 2,4,6-trichloroanisole in cork planks during the industrial cork boiling process potentially reduces or avoids wine contaminations (Peres et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for 2,3,4-Trichloroanisole are not available, it’s worth noting that research into the degradation and removal of similar compounds from water sources is ongoing . This suggests that future research could focus on improving these processes for 2,3,4-Trichloroanisole as well.
properties
IUPAC Name |
1,2,3-trichloro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUNVLMWIYOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202477 | |
Record name | 2,3,4-Trichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloroanisole | |
CAS RN |
54135-80-7 | |
Record name | 2,3,4-Trichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54135-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRICHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5R63843S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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